molecular formula C14H19NO2 B2381382 Ethyl 1-benzylpyrrolidine-3-carboxylate CAS No. 5747-92-2

Ethyl 1-benzylpyrrolidine-3-carboxylate

Cat. No. B2381382
CAS RN: 5747-92-2
M. Wt: 233.311
InChI Key: CYPXEPWPTXKUPL-UHFFFAOYSA-N
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Description

Ethyl 1-benzylpyrrolidine-3-carboxylate is a chemical compound with the empirical formula C14H19NO2 . It has a molecular weight of 233.31 . The compound is typically in liquid form .


Molecular Structure Analysis

The SMILES string of Ethyl 1-benzylpyrrolidine-3-carboxylate is CCOC(=O)C1CCN(C1)Cc2ccccc2 . This represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm . It has a boiling point of 308.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol . The flash point is 107.4±16.8 °C . The index of refraction is 1.542 . The molar refractivity is 66.8±0.3 cm .

Scientific Research Applications

1. Synthesis and Applications in Organic Chemistry

Ethyl 1-benzylpyrrolidine-3-carboxylate is used in various synthesis processes in organic chemistry. For instance, it is a product of the [3+2] dipolar cycloaddition reactions of the unstabilised azomethine ylide precursor with electron-deficient alkenes. This reaction, performed under continuous flow conditions, produces ethyl N-benzylpyrrolidine-3-carboxylate in high yields (Grafton, Mansfield, & Fray, 2010)(Grafton, Mansfield, & Fray, 2010).

2. Bioconjugation and Amide Formation

Ethyl 1-benzylpyrrolidine-3-carboxylate is relevant in the study of amide formation mechanisms in bioconjugation processes. It is used to understand the reaction dynamics between carboxylic acids and amines in aqueous media. This research provides insights into the stability and reactivity of compounds in bioconjugation, which is crucial for pharmaceutical and biochemical applications (Nakajima & Ikada, 1995)(Nakajima & Ikada, 1995).

3. Calcium-Sensing Receptor Antagonists

In medicinal chemistry, derivatives of Ethyl 1-benzylpyrrolidine-3-carboxylate, like substituted 2-benzylpyrrolidines, have been explored as components of calcium-sensing receptor (CaR) antagonists. These compounds show potential in modulating calcium signaling, which is important in various physiological processes (Yang et al., 2005)(Yang et al., 2005).

4. Antimicrobial Applications

Ethyl 1-benzylpyrrolidine-3-carboxylate derivatives have been synthesized and tested for antimicrobial properties. Some of these derivatives show promising results against certain bacteria and could be potential candidates for developing new antimicrobial agents (Sreekanth & Jha, 2020)(Sreekanth & Jha, 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements are P301 + P310 . The storage class code is 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

ethyl 1-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPXEPWPTXKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973004
Record name Ethyl 1-benzylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzylpyrrolidine-3-carboxylate

CAS RN

5747-92-2
Record name Ethyl 1-benzylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-benzyl-3-pyrrolidine carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of ethyl acrylate (141 g, 1.41 mole) and N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (Compound D17 of EP 0363085, 435 g, containing approximately 75% of D17, 1.4 moles) in dichloromethane (2.5L) at -5° C. was added trifluoroacetic acid (16.1 g, 0.14 mole) in dichloromethane (100 ml) ensuring that the temperature did not rise above 0° C. This mixture was then transferred by cannula to stirred, refluxing dichloromethane (50 ml) over 40 minutes at such a rate as to maintain gentle reflux. The reaction mixture was then refluxed for a further 1h before cooling to room temperature. It was then washed with saturated aqueous potassium carbonate, dried (Na2SO4), and concentrated in vacuo to a gum which was distilled to afford the title compound (D1) as a clear oil (286 g, 88%) b.p. 120°-150° C. at 4 mmHg.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
7
Citations
MR Garnsey, AC Smith, J Polivkova… - Journal of Medicinal …, 2023 - ACS Publications
… A solution of ethyl 1-benzylpyrrolidine-3-carboxylate (700 g, 3.00 mol) in tetrahydrofuran (4.20 L) was added in a dropwise manner over 5 h to a solution of lithium diisopropylamide (2.0 …
Number of citations: 6 pubs.acs.org
R Kumar, P Banerjee - The Journal of Organic Chemistry, 2021 - ACS Publications
Azomethine ylides are fascinating 1,3-dipoles for [3 + 2] cycloaddition reactions toward the construction of N-heterocycles. Herein, an efficient and environmentally benign …
Number of citations: 7 pubs.acs.org
T Thierry, C Lebargy, E Pfund… - The Journal of Organic …, 2019 - ACS Publications
A mild and reproducible method for the formation of a nonstabilized azomethine ylide was developed by photoinduced reaction catalyzed with eosin Y under green light irradiation. …
Number of citations: 23 pubs.acs.org
AD Thompson, MP Huestis - The Journal of Organic Chemistry, 2013 - ACS Publications
… Procedure B: Ethyl 1-benzylpyrrolidine-3-carboxylate (233 mg, 1.00 mmol) and 6-chloropicolinonitrile (139 mg, 1.00 mmol) were reacted with KHMDS (2.2 mL) for 19.5 h. Flash …
Number of citations: 32 pubs.acs.org
L Malet-Sanz, F Susanne - Journal of medicinal chemistry, 2012 - ACS Publications
… conditions (0.5 M after mixing the reactants in MeCN, 10 min of residence time, 70 C) were scaled up to 126 mmol (30 g) to yield the desired ethyl 1-benzylpyrrolidine-3-carboxylate in 87…
Number of citations: 428 pubs.acs.org
G Liu, S Abraham, L Tran, TD Vickers… - Journal of Medicinal …, 2012 - ACS Publications
… To a stirred solution of ethyl 1-benzylpyrrolidine-3-carboxylate (400 mg, 1.71 mmol) in THF (5 mL) at −78 C was added tert-butyllithium in THF (1.7 M, 1.0 mL, 1.7 mmol) dropwise. The …
Number of citations: 28 pubs.acs.org
P Srihari, SR Yaragorla, D Basu, S Chandrasekhar - Synthesis, 2006 - thieme-connect.com
… Ethyl 1-Benzylpyrrolidine-3-carboxylate (4a) …
Number of citations: 7 www.thieme-connect.com

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